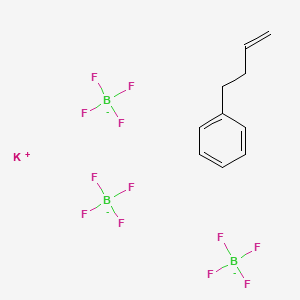
Potassium;but-3-enylbenzene;tritetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;but-3-enylbenzene;tritetrafluoroborate is a chemical compound that combines the properties of potassium, but-3-enylbenzene, and tritetrafluoroborate
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of potassium tert-butoxide as a base to facilitate the formation of the tritetrafluoroborate anion . The reaction conditions often include room temperature and the use of solvents such as tetrahydrofuran or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of potassium;but-3-enylbenzene;tritetrafluoroborate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Chemical Reactions Analysis
Types of Reactions
Potassium;but-3-enylbenzene;tritetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a wide range of substituted benzene derivatives .
Scientific Research Applications
Potassium;but-3-enylbenzene;tritetrafluoroborate has several scientific research applications:
Mechanism of Action
The mechanism of action of potassium;but-3-enylbenzene;tritetrafluoroborate involves its interaction with various molecular targets and pathways. The tritetrafluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis, similar in its use as a reagent but differing in its specific chemical structure and reactivity.
But-3-enylbenzene: A precursor in the synthesis of potassium;but-3-enylbenzene;tritetrafluoroborate, sharing the but-3-enylbenzene moiety.
Trifluoroborates: A class of compounds containing the tritetrafluoroborate group, used in various chemical reactions and applications.
Uniqueness
This compound is unique due to its combination of potassium, but-3-enylbenzene, and tritetrafluoroborate, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C10H12B3F12K-2 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
potassium;but-3-enylbenzene;tritetrafluoroborate |
InChI |
InChI=1S/C10H12.3BF4.K/c1-2-3-7-10-8-5-4-6-9-10;3*2-1(3,4)5;/h2,4-6,8-9H,1,3,7H2;;;;/q;3*-1;+1 |
InChI Key |
NNHYSYQEIKWPFF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C=CCCC1=CC=CC=C1.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















